Dicyclopropylmethanol

Content Navigation

Researchers synthesizing drug candidates face hazardous reagent handling and waste from ketone reduction. Dicyclopropylmethanol offers a safer, direct route.

- Non-substitutable bioisostere for metabolic stability in drug candidates.

- Direct procurement eliminates hazardous NaBH4 reduction, cuts waste.

- Required moiety in patented fungicides; no alternative synthon.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

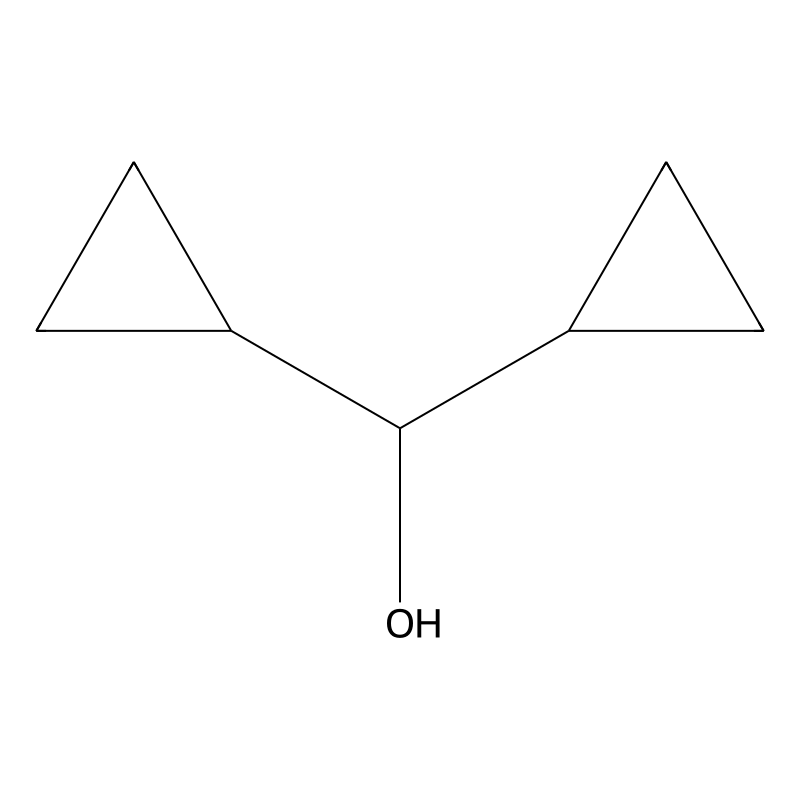

Dicyclopropylmethanol (CAS 14300-33-5) is a secondary alcohol distinguished by a hydroxyl-bearing carbon bonded to two cyclopropyl rings. This structure imparts a unique combination of steric bulk and electronic properties, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. It is primarily utilized as a precursor for introducing the dicyclopropylmethyl moiety, a functional group sought after for its ability to confer metabolic stability and modulate biological activity in complex molecules.

Research Fit

Substituting Dicyclopropylmethanol with simpler secondary alcohols like diisopropylmethanol or other cycloalkyl carbinols is often unviable. The unique electronic stabilization of the adjacent carbocation by the two cyclopropyl groups is a defining feature that dictates reaction pathways and rates, particularly in solvolysis or substitution reactions. This effect is not replicated by acyclic or larger-ring analogs. Furthermore, the dicyclopropylmethyl group serves as a critical bioisostere in medicinal chemistry, where its specific size, lipophilicity, and metabolic stability profile are designed to optimize drug properties; substitution would negate these carefully engineered characteristics, leading to compounds with different efficacy and metabolic fates.

Substitution Risk

References

- [10] El-Gazzar, M. G., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969.

- [12] Driscoll, J. P., Sadlowski, C. M., Shah, N. R., & Feula, A. (2020). Metabolism and Bioactivation: It's Time to Expect the Unexpected. Journal of Medicinal Chemistry, 63(12), 6303–6314.

Precursor Suitability: Avoids Multi-Step, Hazardous In-House Reduction

Procuring Dicyclopropylmethanol directly eliminates the need to perform an in-house reduction of Dicyclopropyl ketone. Standard ketone synthesis and subsequent reduction protocols involve multiple complex steps, including high-temperature reactions, handling of concentrated acids and bases, and the use of hazardous reducing agents like sodium borohydride. By purchasing the alcohol form, a buyer bypasses these material handling, safety, and waste disposal concerns, streamlining the overall manufacturing process.

| Evidence Dimension | Process Steps Avoided |

| Target Compound Data | Direct use of Dicyclopropylmethanol (1 step) |

| Comparator Or Baseline | Synthesis from Dicyclopropyl ketone (e.g., NaBH4 reduction), which itself requires a multi-step synthesis involving strong acids/bases and distillations. |

| Quantified Difference | Eliminates at least one complete synthesis and purification cycle, including the handling and quenching of a chemical reducing agent. |

| Conditions | Standard laboratory or pilot-plant scale organic synthesis workflow. |

This simplifies the supply chain, reduces safety risks associated with reducing agents, and can lower the total cost of synthesis by removing steps.

Application-Critical Performance: A Key Moiety in Patented Agrochemicals

Dicyclopropylmethanol is explicitly cited as a key intermediate in the synthesis of novel fungicidal compounds. For example, patents for agrochemical formulations describe the synthesis of active ingredients where the dicyclopropylmethyl group is essential for the final product's performance. Alternative alcohols would not yield the patented, high-performance active ingredient, making Dicyclopropylmethanol a non-substitutable precursor for manufacturing these specific commercial products.

| Evidence Dimension | Suitability as a Patented Intermediate |

| Target Compound Data | Explicitly named as a required building block for specific fungicidal compounds. |

| Comparator Or Baseline | Other secondary alcohols (e.g., diisopropylmethanol, cyclopropylmethanol) which do not lead to the claimed chemical entities in relevant patents. |

| Quantified Difference | Qualitatively distinct: Only Dicyclopropylmethanol yields the target molecule. |

| Conditions | Synthesis of patented agrochemical active ingredients as described in the patent literature. |

For manufacturers producing patented agrochemicals, this specific raw material is required to avoid infringement and achieve the desired product efficacy.

Bioisostere Utility: Metabolic Stability via Cyclopropyl Group Integration

The cyclopropyl group is frequently incorporated into drug candidates to enhance metabolic stability. The high C-H bond dissociation energy of the cyclopropyl ring reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more conventional alkyl groups like isopropyl. Using Dicyclopropylmethanol to introduce the dicyclopropylmethyl moiety can therefore be a deliberate strategy to block metabolic pathways that would otherwise deactivate a drug candidate, a benefit not offered by metabolically weaker analogs.

| Evidence Dimension | Susceptibility to CYP-mediated Oxidation |

| Target Compound Data | Reduced susceptibility due to high C-H bond dissociation energy of the cyclopropyl rings. |

| Comparator Or Baseline | Isopropyl or other branched alkyl groups, which are more prone to oxidative metabolism. |

| Quantified Difference | Qualitative improvement in metabolic stability against specific oxidative pathways. |

| Conditions | In vivo or in vitro metabolic assays (e.g., liver microsomes). |

This makes it a preferred building block for designing drug candidates with improved pharmacokinetic profiles and longer half-lives.

Process Optimization in Multi-Step Synthesis

For manufacturing workflows where process simplification, safety, and reduction of hazardous waste are priorities. Procuring Dicyclopropylmethanol directly allows chemists to bypass the entire step of reducing dicyclopropyl ketone, avoiding the associated risks and costs of handling agents like NaBH4.

Synthesis of Patented, High-Value Agrochemicals

As a non-substitutable raw material for the production of specific, patented fungicides and other plant protection agents where the dicyclopropylmethyl group is a required structural component for biological activity.

Development of Metabolically Stable Pharmaceutical Candidates

In medicinal chemistry programs focused on optimizing lead compounds. The compound is used to install the dicyclopropylmethyl group as a metabolically robust bioisostere, aiming to improve the pharmacokinetic profile and in vivo stability of the final drug molecule.

Application Fit Matrix

References

- [2] Hart, H., & Curtis, O. E. (1956). Dicyclopropyl Ketone. Organic Syntheses, 36, 36.

- [12] Driscoll, J. P., Sadlowski, C. M., Shah, N. R., & Feula, A. (2020). Metabolism and Bioactivation: It's Time to Expect the Unexpected. Journal of Medicinal Chemistry, 63(12), 6303–6314.

- [16] WO2010129662A1 - Surfactants in agrochemical formulations. Google Patents.

XLogP3

LogP

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Explore Compound Types